REACTION_CXSMILES
|
FC(F)(F)C(O)=O.NC1N(C2C(Cl)=CC(C(F)(F)F)=CC=2Cl)N=C(C#N)C=1SC(F)(F)F.OO.[NH2:35][C:36]1[N:40]([C:41]2[C:46]([Cl:47])=[CH:45][C:44]([C:48]([F:51])([F:50])[F:49])=[CH:43][C:42]=2[Cl:52])[N:39]=[C:38]([C:53]#[N:54])[C:37]=1[S:55]([C:58]([F:61])([F:60])[F:59])(=O)=[O:56].S(=O)=O>B(O)(O)O.ClC1C=CC=CC=1>[NH2:35][C:36]1[N:40]([C:41]2[C:42]([Cl:52])=[CH:43][C:44]([C:48]([F:49])([F:50])[F:51])=[CH:45][C:46]=2[Cl:47])[N:39]=[C:38]([C:53]#[N:54])[C:37]=1[S:55]([C:58]([F:59])([F:61])[F:60])=[O:56]
|
Name
|
|
Quantity
|
1660 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
436 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
131.5 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)S(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
1625 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to quench any remaining hydrogen peroxide
|
Type
|
TEMPERATURE
|
Details
|
the mixture maintained at 10-18° C. for 0.5 hour
|
Duration
|
0.5 h
|
Type
|
ADDITION
|
Details
|
Chlorobenzene (370 g) was added
|
Type
|
TEMPERATURE
|
Details
|
heated to 47-50° C. with azeotropic distillation
|
Type
|
ADDITION
|
Details
|
A homogeneous fraction containing
|
Type
|
CUSTOM
|
Details
|
recovered trifluoroacetic acid
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
to maintain a constant volume
|
Type
|
DISTILLATION
|
Details
|
At the end of the azeotropic distillation the reactor contents
|
Type
|
TEMPERATURE
|
Details
|
were maintained at 47-50° C. under reduced pressure (0.04 atmosphere)
|
Type
|
DISTILLATION
|
Details
|
a homogeneous fraction of chlorobenzene distilled
|
Type
|
TEMPERATURE
|
Details
|
After release of the vacuum, the reactor was heated to 40° C.
|
Type
|
ADDITION
|
Details
|
ethanol (207 g) and chlorobenzene (235 g) added
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 80° C.
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
TEMPERATURE
|
Details
|
On cooling to 40° C. the product
|
Type
|
CUSTOM
|
Details
|
crystallised
|
Type
|
DISTILLATION
|
Details
|
the ethanol distilled at 40° C
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled to 5° C. during 3.5 hours
|
Duration
|
3.5 h
|
Type
|
WAIT
|
Details
|
left for a further 0.5 hour
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The product was filtered off
|
Type
|
WASH
|
Details
|
washed with cold chlorobenzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with cold aqueous ethanol, then with water, and dried in vacuo at 135° C.
|
Reaction Time |
4.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=NN1C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)C#N)S(=O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 407.5 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |